molecular formula C14H16N2O2 B8475833 3,5-Dimethyl-1-phenyl-pyrazol-4-acetic acid methyl ester

3,5-Dimethyl-1-phenyl-pyrazol-4-acetic acid methyl ester

Cat. No. B8475833
M. Wt: 244.29 g/mol
InChI Key: GUVMMMJOZYPOSP-UHFFFAOYSA-N
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Patent
US04325962

Procedure details

10 grams of a 50% suspension of sodium hydride in paraffin oil were disposed in 100 milliliters dimethyl formamide and to the dispersion, thus obtained, 20 grams acetylacetone were added drop by drop. After completion of the evolution of hydrogen, 31 grams bromoacetic acid methyl ester were added dropwise with stirring to the reaction mixture at room temperature and the mixture was stirred for another 15 hours. The solvent was then distilled off, the residue was taken up in ether, and the ether solution extracted with water. By distillation of the ether solution 26 grams of crude, 3,3-diacetylpropionic acid-methyl ester having a Kp10 of 112°-117° C. were obtained. The distilled 3,3-diacetyl-propionic acid methylester was reacted with 16.5 grams phenylhydrazine and 9 grams glacial acetic in 100 milliliters ethanol and the reaction product was recovered by the method described in Example (1a) above, 28 grams of crude, 3,5-dimethyl-1-phenyl-pyrazol-4-acetic acid methyl ester were obtained, which, after recrystallization from a mixture of ethanol and water, melted at 63°-64° C.
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
31 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
16.5 g
Type
reactant
Reaction Step Six
Quantity
9 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(CC(=O)C)(=O)C.[H][H].COC(=O)CBr.[CH3:18][O:19][C:20](=[O:29])[CH2:21][CH:22]([C:26](=O)[CH3:27])[C:23](=O)[CH3:24].[C:30]1([NH:36][NH2:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>CN(C)C=O.C(O)C>[CH3:18][O:19][C:20](=[O:29])[CH2:21][C:22]1[C:26]([CH3:27])=[N:37][N:36]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:23]=1[CH3:24] |f:0.1|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
31 g
Type
reactant
Smiles
COC(CBr)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(C(C)=O)C(C)=O)=O
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
9 g
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to the reaction mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
EXTRACTION
Type
EXTRACTION
Details
the ether solution extracted with water
DISTILLATION
Type
DISTILLATION
Details
By distillation of the ether solution 26 grams of crude, 3,3-diacetylpropionic acid-methyl ester having a Kp10 of 112°-117° C.
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
the reaction product was recovered by the method

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1C(=NN(C1C)C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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